3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 307541-87-3
VCID: VC7604493
InChI: InChI=1S/C23H17N3O5/c1-14-8-10-15(11-9-14)21(27)19-20(16-5-4-6-17(13-16)26(30)31)25(23(29)22(19)28)18-7-2-3-12-24-18/h2-13,20,27H,1H3/b21-19+
SMILES: CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-])O
Molecular Formula: C23H17N3O5
Molecular Weight: 415.405

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

CAS No.: 307541-87-3

Cat. No.: VC7604493

Molecular Formula: C23H17N3O5

Molecular Weight: 415.405

* For research use only. Not for human or veterinary use.

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one - 307541-87-3

Specification

CAS No. 307541-87-3
Molecular Formula C23H17N3O5
Molecular Weight 415.405
IUPAC Name (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-nitrophenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Standard InChI InChI=1S/C23H17N3O5/c1-14-8-10-15(11-9-14)21(27)19-20(16-5-4-6-17(13-16)26(30)31)25(23(29)22(19)28)18-7-2-3-12-24-18/h2-13,20,27H,1H3/b21-19+
Standard InChI Key KORSRGSVPLWDNL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-])O

Introduction

Molecular Formula and Weight

While the exact molecular formula and weight of this specific compound are not provided in the search results, similar compounds like 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one have a molecular formula of C20H19N3O4 and a molecular weight of approximately 371 g/mol. The molecular formula for 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one would likely be similar but with a different substituent, potentially resulting in a molecular formula around C22H18N3O4.

Synthesis

The synthesis of such compounds typically involves multi-step reactions. For similar pyrrole derivatives, synthesis methods include reactions involving enamines and arenesulfonyl isocyanates or transformations from 1,3-oxazines. The specific synthesis route for 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one would depend on available starting materials and desired functional group transformations.

Data Table for Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
3-Hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-oneC20H19N3O4Approximately 371Potential pharmacological properties
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedNot specifiedAnti-inflammatory, potential 5-LOX inhibitor
(S,S,R)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dioneNot specifiedNot specifiedAntidiabetic properties

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